Methyl 3-acetamido-2-bromobenzoate
Overview
Description
Methyl 3-acetamido-2-bromobenzoate is an organic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.09 g/mol . It is a derivative of benzoic acid, specifically a methyl ester with an acetamido and bromo substituent on the benzene ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetamido-2-bromobenzoate can be synthesized through a multi-step process involving the bromination of methyl 3-acetamidobenzoate. The typical synthetic route includes:
Acetylation: Starting with 3-aminobenzoic acid, acetylation is performed using acetic anhydride to form 3-acetamidobenzoic acid.
Esterification: The 3-acetamidobenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to produce methyl 3-acetamidobenzoate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-2-bromobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the acetamido group.
Oxidation Reactions: Oxidation can occur at the acetamido group or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups like methoxy or amino groups.
Reduction: Products include de-brominated compounds or modified acetamido derivatives.
Oxidation: Products include oxidized forms of the acetamido group or the aromatic ring.
Scientific Research Applications
Methyl 3-acetamido-2-bromobenzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-acetamido-2-bromobenzoate involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetamidobenzoate: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Methyl 2-bromo-3-nitrobenzoate: Contains a nitro group instead of an acetamido group, leading to different reactivity and applications.
Methyl 3-acetamido-4-bromobenzoate: The bromine atom is positioned differently, affecting its chemical behavior and interactions.
Uniqueness
Methyl 3-acetamido-2-bromobenzoate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it valuable in targeted organic synthesis and specialized research applications .
Properties
IUPAC Name |
methyl 3-acetamido-2-bromobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-8-5-3-4-7(9(8)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIAEZYCENDRKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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